molecular formula C36H62O3 B8181711 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-anhydride

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-anhydride

Cat. No.: B8181711
M. Wt: 542.9 g/mol
InChI Key: BDTYMGCNULYACO-WVZYQCMWSA-N
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Description

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride, also known as linoleic anhydride, is a chemical compound with the molecular formula C36H62O3. It is an anhydride derivative of linoleic acid, a polyunsaturated omega-6 fatty acid commonly found in various plant oils. This compound is characterized by its two conjugated double bonds in the 9th and 12th positions of the carbon chain, which are in the cis (Z) configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride typically involves the dehydration of linoleic acid. This can be achieved through various chemical reactions, including the use of dehydrating agents such as acetic anhydride or phosphorus pentoxide under controlled conditions . The reaction is usually carried out at elevated temperatures to facilitate the removal of water and the formation of the anhydride linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale dehydration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diols, and other oxygenated products.

    Reduction: Saturated fatty acid derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in cellular signaling and membrane structure.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride involves its interaction with cellular membranes and enzymes. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. It can also act as a substrate for various enzymes, leading to the formation of bioactive metabolites that participate in signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Linoleic Acid: The parent compound of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride.

    Oleic Acid Anhydride: Another fatty acid anhydride with a single double bond.

    Stearic Acid Anhydride: A saturated fatty acid anhydride.

Uniqueness

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride is unique due to its conjugated double bonds and its ability to undergo a wide range of chemical reactions. Its anhydride functionality also makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[(9E,12E)-octadeca-9,12-dienoyl] (9E,12E)-octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-34H2,1-2H3/b13-11+,14-12+,19-17+,20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTYMGCNULYACO-WVZYQCMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24909-68-0
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Linoleic Anhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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